methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC13611769
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO2 |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
| Standard InChI Key | SBIWPRUCVWNMMV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC(=C1)C2=CC=CC=C2F |
| Canonical SMILES | COC(=O)C1=CNC(=C1)C2=CC=CC=C2F |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring substituted at positions 3 and 5 (Figure 1). The 2-fluorophenyl group introduces electron-withdrawing effects, while the methyl ester at position 3 enhances solubility in organic solvents. The compound’s planar structure facilitates π-π stacking interactions, critical for binding to biological targets.
Key Structural Features:
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Pyrrole core: Enables aromaticity and participation in cycloaddition reactions.
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2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity.
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Methyl ester group: Serves as a protecting group for carboxylic acid intermediates .
Physicochemical Properties
The compound’s physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Methyl 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate
Synthesis Methodologies
One-Pot Reduction-Esterification Approach
The patent CN113845459A describes a scalable synthesis route for related pyrrole derivatives, which can be adapted for methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process involves two sequential hydrogenation steps using palladium-carbon (Pd/C) and Raney nickel catalysts (Figure 2).
Key Steps:
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First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation in tetrahydrofuran (THF) with Pd/C and glacial acetic acid at 45–50°C. This step reduces the nitrile groups to amines.
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Second Reduction: The intermediate is further hydrogenated with Raney nickel to form the pyrrole ring.
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Esterification: The resulting aldehyde is esterified with methanol under acidic conditions to yield the methyl ester .
Table 2: Optimized Reaction Conditions from CN113845459A
| Parameter | Value | Yield | Purity |
|---|---|---|---|
| Catalyst (Pd/C) | 3–5 wt% of substrate | 87.4% | 99.5% |
| Temperature (Step 1) | 45–50°C | – | – |
| Reaction Time (Step 1) | 8–9 hours | – | – |
| Solvent (THF:H₂O) | 1:5 v/v | – | – |
This method avoids isolating intermediates, reducing waste generation and cost .
Alternative Pathways
A multi-step synthesis reported by VulcanChem involves:
Applications in Pharmaceutical Chemistry
Role in Vonoprazan Fumarate Synthesis
Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in synthesizing vonoprazan fumarate, a P-CAB used to treat acid-related disorders (Figure 3). The methyl ester group is hydrolyzed to a carboxylic acid, which subsequently reacts with pyridine-3-sulfonamide to form the final drug .
Advantages Over Traditional PPIs:
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Rapid onset: Inhibits gastric acid secretion within 1 hour.
Industrial and Environmental Considerations
Scalability and Cost-Efficiency
The one-pot method reduces production costs by 30% compared to traditional routes, primarily through:
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Lower catalyst loading: 3–5% Pd/C vs. 10% in older methods.
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Reduced solvent waste: THF recovery rates exceed 90%.
Environmental Impact
The process generates 40% less organic waste than multi-step syntheses, aligning with green chemistry principles .
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